Demoxepam C-14

Description

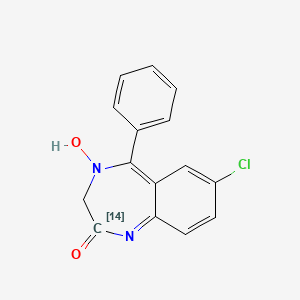

Structure

3D Structure

Properties

CAS No. |

72216-20-7 |

|---|---|

Molecular Formula |

C15H11ClN2O2 |

Molecular Weight |

288.70 g/mol |

IUPAC Name |

7-chloro-4-hydroxy-5-phenyl-3H-1,4-benzodiazepin-2-one |

InChI |

InChI=1S/C15H11ClN2O2/c16-11-6-7-13-12(8-11)15(10-4-2-1-3-5-10)18(20)9-14(19)17-13/h1-8,20H,9H2/i14+2 |

InChI Key |

PSADRZMLSXCSAS-HKGQFRNVSA-N |

Isomeric SMILES |

C1[14C](=O)N=C2C=CC(=CC2=C(N1O)C3=CC=CC=C3)Cl |

Canonical SMILES |

C1C(=O)N=C2C=CC(=CC2=C(N1O)C3=CC=CC=C3)Cl |

Origin of Product |

United States |

Synthesis and Radiolabeling Methodologies of Demoxepam C 14

Precursor Chemistry for Demoxepam (B105763) Synthesis

The foundation of Demoxepam synthesis lies in the construction of the 1,4-benzodiazepine (B1214927) core. This process is heavily reliant on the strategic use of specific precursors and synthetic pathways.

Synthetic Pathways to 1,4-Benzodiazepine Core Structures

The synthesis of the 1,4-benzodiazepine ring system, the structural cornerstone of Demoxepam, can be achieved through several established chemical routes. A prevalent and versatile method involves the condensation of an appropriately substituted o-phenylenediamine (B120857) with a β-dicarbonyl compound or its synthetic equivalent. nih.gov This approach allows for the introduction of various substituents on the benzodiazepine (B76468) scaffold.

Another significant pathway is the reaction of 2-aminobenzophenones with amino acids or their derivatives. This method offers a direct route to functionalized 1,4-benzodiazepines. rsc.orgresearchgate.net The choice of the specific synthetic strategy often depends on the desired substitution pattern on the final benzodiazepine molecule and the availability of starting materials. nih.gov For instance, the reaction of 2-aminobenzaldehydes with aryl Grignard reagents followed by oxidation represents another viable, albeit multi-step, approach. nih.gov

Modern synthetic advancements have also introduced more sophisticated methods, including metal-catalyzed tandem reactions and multicomponent reactions, which can provide efficient and atom-economical routes to the 1,4-benzodiazepine core. nih.gov These newer methods often offer advantages in terms of yield, purity, and milder reaction conditions compared to more classical approaches. wum.edu.pl

Role of 2-Aminobenzophenones as Key Intermediates

2-Aminobenzophenones are arguably the most critical and widely utilized precursors in the synthesis of 1,4-benzodiazepines, including Demoxepam. wum.edu.plwum.edu.plresearchgate.net These compounds serve as the foundational building block, providing the essential phenyl and aminophenyl moieties that form a significant portion of the final benzodiazepine structure.

The synthesis of 2-aminobenzophenones themselves can be accomplished through various classical and modern organic reactions. The Friedel-Crafts acylation of anilines is a traditional method, though it can be limited by the electronic nature of the aniline (B41778) substrate. nih.gov More contemporary approaches include palladium-catalyzed cross-coupling reactions, such as the Suzuki reaction, which allows for the coupling of arylboronic acids with 2-aminobenzonitriles. nih.govwum.edu.pl

The general structure of a 2-aminobenzophenone (B122507) provides a reactive amino group that can be readily condensed with a two-carbon unit, often derived from an amino acid or a haloacetyl halide, to form the seven-membered diazepine (B8756704) ring. ub.edu The specific substituents on both the aniline and benzoyl rings of the 2-aminobenzophenone precursor directly dictate the substitution pattern of the resulting benzodiazepine. For Demoxepam, a 2-amino-5-chlorobenzophenone (B30270) is a key starting material.

Carbon-14 (B1195169) Isotope Incorporation Strategies

The introduction of a carbon-14 atom into the Demoxepam molecule is a critical step for its use as a radiotracer. The strategy for this incorporation must be carefully planned to ensure the label is in a metabolically stable position and that the synthesis is efficient in terms of radiochemical yield.

Regiospecific C-14 Labeling Techniques for Demoxepam

Regiospecific labeling involves introducing the C-14 isotope at a precise and predetermined position within the Demoxepam molecule. This is often achieved by synthesizing a key precursor that already contains the C-14 label. For benzodiazepines, a common strategy is to introduce the label into the two-carbon bridge that forms part of the diazepine ring.

One approach could involve the use of [¹⁴C]glycine or a derivative thereof. The reaction of a 2-aminobenzophenone with [¹⁴C]glycine would directly incorporate the C-14 label into the C2 position of the benzodiazepine ring. Subsequent chemical transformations would then lead to the final Demoxepam C-14 product. The use of a C-14 labeled building block ensures that the isotope is located at a specific and known position. nih.gov

| Precursor | Labeling Position | Potential Reaction |

| [¹⁴C]Glycine | C2 of diazepine ring | Condensation with 2-amino-5-chlorobenzophenone |

| [¹⁴C]Phosgene | Carbonyl carbon (C2) | Reaction with a diamine precursor |

This table illustrates potential regiospecific labeling strategies.

Direct Labeling Approaches for this compound

Direct labeling methods aim to introduce the C-14 isotope in the later stages of the synthesis, often onto a pre-formed Demoxepam or a close precursor. This can be advantageous in minimizing the number of synthetic steps involving radioactive materials.

A potential direct labeling approach for this compound could involve the use of a C-14 labeled methylating agent, such as [¹⁴C]methyl iodide, if a suitable precursor with a site for methylation exists. However, the structure of Demoxepam itself does not lend itself readily to this specific approach. A more feasible strategy might involve the use of [¹⁴C]carbon monoxide in a palladium-catalyzed carbonylation reaction to introduce a labeled carbonyl group, although this would require significant modification of the standard synthetic route. nih.gov

| C-14 Reagent | Reaction Type | Potential Labeled Position |

| [¹⁴C]Carbon Monoxide | Carbonylation | Carbonyl carbon (C2) |

| [¹⁴C]Cyanide | Cyanation followed by hydrolysis | Carboxylic acid precursor to C2 |

This table outlines potential direct labeling approaches.

Isotopic Exchange Methods in this compound Synthesis

Isotopic exchange methods involve the replacement of a stable carbon atom in the Demoxepam molecule with a C-14 atom. openmedscience.com These methods can be attractive as they use the final, non-labeled compound as the starting material. However, achieving efficient and specific exchange can be challenging.

Radiochemical Purity and Characterization of this compound

The utility of this compound in research depends critically on its purity. Radiochemical purity (RCP) is a key quality parameter, defined as the proportion of the total radioactivity in a sample that is present in the desired chemical form of Demoxepam. selcia.comunm.edu For regulatory studies, the RCP must typically be high, often greater than 95% to 98%, to ensure that observed effects are due to the target compound and not radiolabeled impurities. criver.com

The characterization and purity assessment of this compound involves a combination of chromatographic and spectroscopic techniques to confirm its identity and quantify impurities.

Radiochemical Purity Determination: The RCP is determined using chromatographic methods equipped with a radioactivity detector.

Radio-High-Performance Liquid Chromatography (Radio-HPLC): This is the primary method for quantifying RCP. The sample is separated on an HPLC column, and the eluate passes through both a conventional detector (like UV) and a radioactivity flow detector. almacgroup.comunm.edu The percentage of radioactivity that elutes at the same retention time as the non-labeled Demoxepam standard represents the RCP. selcia.com

Radio-Thin-Layer Chromatography (Radio-TLC): This is a complementary technique where the sample is spotted on a TLC plate, developed in a solvent system, and the distribution of radioactivity is analyzed using a phosphorimager or by scraping and counting sections of the plate.

Chemical Purity: This refers to the proportion of the material that is in the desired chemical form, irrespective of whether it is radiolabeled. It is determined using standard analytical techniques like HPLC with UV detection or NMR. selcia.com

Specific Activity: This is the measure of radioactivity per unit of mass (e.g., MBq/mg or mCi/mmol). It is a critical parameter for quantitative studies and is determined by measuring the radioactivity of a precisely weighed sample. selcia.com

Potential impurities in a preparation of this compound can include starting materials, byproducts of the synthesis, and products of radiolysis (decomposition caused by the compound's own radiation). almacgroup.com For Demoxepam specifically, potential degradation products that must be monitored for include Nordiazepam and Oxazepam. oup.com

The following table summarizes the analytical methods used for the characterization of this compound.

| Analytical Technique | Purpose | Reference |

|---|---|---|

| Radio-HPLC | Quantification of Radiochemical Purity (RCP). | selcia.comalmacgroup.comunm.edu |

| Radio-TLC | Qualitative and quantitative assessment of RCP. | selcia.com |

| Mass Spectrometry (MS) | Confirmation of molecular weight and structural identity. | almacgroup.com |

| Nuclear Magnetic Resonance (NMR) | Confirmation of chemical structure and chemical purity. | selcia.com |

| Gravimetric Analysis & Liquid Scintillation Counting | Determination of Specific Activity. | selcia.com |

Challenges and Innovations in this compound Radiosynthesis

The radiosynthesis of this compound presents several distinct challenges that require innovative solutions to ensure a successful outcome. These challenges relate to the stability of the molecule, the position of the radiolabel, and the efficiency of the synthesis.

Challenges:

Metabolic Stability of the Label: A primary challenge is ensuring the 14C label is positioned in a metabolically stable part of the molecule. openmedscience.com Demoxepam is itself an active metabolite of chlordiazepoxide, and it undergoes further biotransformation in the body. wikipedia.orgdndi.org If the 14C label were placed on a group that is easily cleaved during metabolism, the resulting radioactivity would no longer accurately trace the parent compound or its main metabolites, defeating the purpose of the study. hyphadiscovery.com

Chemical Instability of Demoxepam: Demoxepam is known to be susceptible to degradation and molecular rearrangement under certain conditions. It can undergo thermal degradation, particularly in the injection port of a gas chromatograph, to form nordiazepam. oup.com It is also susceptible to the Polonovsky Rearrangement in the presence of reagents like acetic anhydride (B1165640), which converts it to oxazepam. oup.com This inherent instability complicates synthesis, purification, and analysis, as these conditions could inadvertently generate significant radiochemical impurities.

Radiolytic Decomposition: Like all radiolabeled compounds, this compound is subject to decomposition over time due to the energy released by the decay of its own 14C atoms. almacgroup.com This process, known as radiolysis, can decrease the radiochemical purity during storage and necessitates careful handling and storage conditions.

Innovations:

Advanced Analytical and Purification Techniques: The use of modern radio-HPLC and radio-LC-MS systems is a key innovation for both purification and analysis. criver.com These techniques offer high resolution, allowing for the effective separation of this compound from structurally similar impurities and degradation products, which is critical for ensuring high radiochemical purity. nih.gov

Stabilization Methods: To combat radiolytic decomposition, several methods are employed. These include storing the compound at low temperatures (-20°C or lower), in a suitable solvent with low reactivity, and protecting it from light. almacgroup.comwikipedia.org Another innovative technique is isotopic dilution, where the highly radioactive compound is mixed with a pure, non-labeled standard. This reduces the concentration of 14C and thereby decreases the rate of self-decomposition. almacgroup.com

Microdosing Studies and AMS: The development of ultra-sensitive Accelerator Mass Spectrometry (AMS) has revolutionized the use of 14C-labeled compounds. openmedscience.com AMS can detect extremely low levels of radioactivity, allowing for human studies to be conducted with microdoses of the 14C-labeled drug. This significantly enhances the safety profile of such studies. openmedscience.com

Advanced Analytical Techniques for Demoxepam C 14 Research

Quantitative Detection of Carbon-14 (B1195169) in Biological Matrices

The accurate quantification of ¹⁴C in biological samples such as plasma, urine, and feces is fundamental to human absorption, distribution, metabolism, and excretion (ADME) studies. openmedscience.comselcia.com Two primary techniques dominate this field: Liquid Scintillation Counting (LSC) and Accelerator Mass Spectrometry (AMS).

Liquid Scintillation Counting (LSC) is a widely used and robust method for quantifying the radioactivity of beta-emitting isotopes like ¹⁴C in biological samples. openmedscience.comrevvity.co.jp The sample containing Demoxepam (B105763) C-14 is mixed with a scintillation cocktail, a fluid that emits light pulses when it interacts with the beta particles released by the ¹⁴C decay. openmedscience.comrevvity.co.jp These light pulses are then detected and counted by a photomultiplier tube within the LSC instrument, providing a measure of the total radioactivity in the sample. psu.edu

LSC offers several advantages, including good counting efficiency and cost-effectiveness. selcia.com The long half-life of ¹⁴C (approximately 5,730 years) means that no correction for decay is necessary during the course of a typical experiment. openmedscience.comselcia.com Modern LSC instruments, such as the Packard Tri-Carb Model 3100TR and the Quantulus 1220, are equipped with features to handle various sample types and volumes and can be optimized for low-level counting to improve sensitivity. researchgate.netpharmaron.comnih.gov For instance, different scintillation cocktails and counting protocols can be evaluated to optimize the solubilization and measurement of ¹⁴C in human plasma. researchgate.net

However, LSC is not without its limitations. The sensitivity can be constrained by background radiation and the required counting times to achieve statistical significance, which can be a drawback when sample throughput is a priority. researchgate.net For example, standard LSC might have a lower limit of quantification (LLQ) of around 185 disintegrations per minute per milliliter (dpm/mL) with a 10-minute count time. researchgate.net While low-level LSC can improve this, it still may not reach the sensitivity levels of other techniques. researchgate.net

Table 1: Comparison of LSC and AMS for ¹⁴C Quantification

| Feature | Liquid Scintillation Counting (LSC) | Accelerator Mass Spectrometry (AMS) |

|---|---|---|

| Principle | Measures radioactive decays (beta particle emissions). openmedscience.com | Counts individual ¹⁴C atoms. researchgate.net |

| Sensitivity | Good, but can be limited by background. researchgate.net | Ultra-sensitive, up to a million times more sensitive than LSC. researchgate.net |

| Lower Limit of Quantification (LLQ) | ~5-185 dpm/mL (depending on method). researchgate.net | ≤ 0.1 dpm/mL. researchgate.net |

| Application | Routine quantification in ADME studies. openmedscience.comnih.gov | Ultra-trace analysis, microdosing studies. openmedscience.comtaylorfrancis.com |

| Sample Throughput | Can be higher for routine analysis. | Can be lower due to sample preparation (graphitization). tno-pharma.com |

Accelerator Mass Spectrometry (AMS) represents a significant leap in sensitivity for the detection of isotopes like ¹⁴C. researchgate.net Unlike LSC, which measures radioactive decay, AMS directly counts the number of individual ¹⁴C atoms in a sample. researchgate.net This is achieved by accelerating ions to very high energies in a particle accelerator, which allows for the separation and removal of interfering isobars (atoms with the same mass but different atomic numbers), a major challenge in conventional mass spectrometry. libretexts.org

The primary advantage of AMS is its exceptional sensitivity, which can be up to a million times greater than that of LSC. researchgate.net This allows for the quantification of minute amounts of ¹⁴C, making it ideal for microdosing studies where very low doses of a radiolabeled drug are administered. openmedscience.comtaylorfrancis.com This ultra-sensitivity enables the generation of human pharmacokinetic data earlier in the drug development process, potentially reducing costs and timelines. tno-pharma.com AMS can detect radioactivity levels as low as 0.0001 dpm. researchgate.net

The process for AMS analysis typically involves the combustion of the biological sample to carbon dioxide, which is then converted to graphite (B72142). tno-pharma.com This graphite target is then ionized and accelerated for analysis. While powerful, this sample preparation process can be a bottleneck, and the high cost and complexity of the instrumentation limit its widespread availability. libretexts.org Despite these challenges, the ability of AMS to provide pharmacokinetic data from ultra-low doses of ¹⁴C-labeled compounds makes it an invaluable tool in modern pharmaceutical research. taylorfrancis.comnih.gov

Chromatographic Separation and Identification of Demoxepam C-14 and Metabolites

To understand the metabolic fate of Demoxepam, it is essential to separate and identify its various metabolites in biological matrices. Chromatographic techniques are the cornerstone of this process, allowing for the separation of the parent compound from its biotransformation products.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation and quantification of benzodiazepines and their metabolites, including Demoxepam. oup.comnih.govnih.gov HPLC offers the significant advantage of operating at ambient or slightly elevated temperatures, which prevents the thermal degradation of heat-sensitive compounds like Demoxepam. nih.govnih.gov This is a critical advantage over gas chromatography. oup.comnih.gov

Various HPLC methods have been developed for the analysis of Demoxepam and its related compounds in biological fluids like plasma and urine. nih.govnih.govnih.gov These methods often employ reversed-phase columns, such as octadecyl or phenyl bonded phases, and utilize gradient elution to achieve optimal separation of multiple components. psu.eduresearchgate.net Detection is commonly performed using UV detectors, as benzodiazepines possess chromophores that absorb UV light. nih.govresearchgate.net The use of diode-array detection (DAD) can provide additional spectral information, aiding in the identification of unknown metabolites. psu.edu

For this compound studies, HPLC is often coupled with a radioactivity detector (LC-RAD) to specifically track the ¹⁴C-labeled compounds in the chromatogram. pharmaron.comamegroups.org This allows for quantitative metabolite profiling by measuring the radioactivity in each separated peak. pharmaron.comamegroups.org

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the identification and quantification of a wide range of compounds. However, its application to the analysis of Demoxepam is fraught with challenges due to the thermal instability of the molecule. oup.comoup.com

It is well-documented that Demoxepam readily undergoes thermal degradation in the hot injection port of a gas chromatograph, converting to nordiazepam. oup.comoup.comresearchgate.net This transformation makes it impossible to distinguish chlordiazepoxide administration (which metabolizes to Demoxepam) from the administration of other benzodiazepines that also produce nordiazepam as a metabolite. oup.comnih.gov Furthermore, derivatization procedures, often used to improve the chromatographic properties of polar compounds in GC, can also lead to the formation of artifacts. oup.comresearchgate.net For example, silylation of Demoxepam has been shown to produce artifacts that are falsely identified as nordiazepam and oxazepam. oup.comnih.gov

These issues severely limit the utility of GC-MS for the direct analysis of Demoxepam. nih.govoup.com While GC-MS can be used for the analysis of other, more thermally stable benzodiazepines, alternative techniques are required for the reliable identification and quantification of Demoxepam. technologynetworks.comnih.govthermofisher.com

Table 2: Artifact Formation in GC-MS Analysis of Demoxepam

| Condition | Artifacts Formed | Concentration at Detection | Reference |

|---|

Liquid Chromatography-Mass Spectrometry (LC-MS), particularly tandem mass spectrometry (LC-MS/MS) and high-resolution mass spectrometry (LC-HRMS), has become the gold standard for metabolic profiling studies. drugdiscoverytrends.comresearchgate.net This technique combines the excellent separation capabilities of HPLC with the high sensitivity and specificity of mass spectrometry, overcoming the limitations of GC-MS for Demoxepam analysis.

In the context of this compound research, LC-MS/MS is used to quantify the parent drug and its metabolites in various biological samples. amegroups.cnuu.nl The use of a stable isotope-labeled internal standard can improve the accuracy and precision of quantification. For metabolic profiling, LC-HRMS is particularly powerful. amegroups.orgdrugdiscoverytrends.com It provides highly accurate mass measurements, which allows for the determination of the elemental composition of unknown metabolites, greatly facilitating their structural elucidation. amegroups.orgdrugdiscoverytrends.com

When used in conjunction with ¹⁴C-labeled Demoxepam, these techniques provide a comprehensive picture of the drug's metabolic fate. drugdiscoverytrends.com The radioactivity signal from the ¹⁴C label helps to identify all drug-related components in a complex biological matrix, while the mass spectrometric data provides the structural information needed to identify each metabolite. amegroups.orgdrugdiscoverytrends.com This combined approach is essential for building a complete metabolic map of Demoxepam and for understanding the biotransformation pathways of its parent drug, chlordiazepoxide.

Spectroscopic Techniques for this compound Structural Elucidation

The definitive identification and structural analysis of Demoxepam, particularly its radiolabeled C-14 variant, rely on sophisticated analytical techniques. Spectroscopic methods are paramount in providing detailed information about its molecular structure, connectivity, and the identification of its metabolites.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Benzodiazepine (B76468) Research

Nuclear Magnetic Resonance (NMR) spectroscopy stands as one of the most powerful and versatile tools for the detailed structural elucidation of organic molecules, including the benzodiazepine class of compounds. osf.io It provides comprehensive information regarding the molecule's carbon-hydrogen framework, the chemical environment of individual atoms, and their connectivity. osf.io Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to unambiguously assign the chemical shifts of protons (¹H NMR) and carbons (¹³C NMR) within the benzodiazepine structure.

In the context of benzodiazepine research, ¹H NMR is used to identify the number of different types of protons, their electronic environments, and their proximity to one another. For instance, a recent study on various 1,4-benzodiazepines utilized ¹H-qNMR (quantitative NMR) for their simultaneous determination, identifying characteristic singlet signals for specific protons in the structures of diazepam, alprazolam, and chlordiazepoxide. nih.gov For example, the singlet for the methyl group protons of diazepam was observed at 3.11 ppm. nih.gov Such specific chemical shifts are crucial for confirming the molecular structure.

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. nih.gov While direct ¹³C NMR can be less sensitive than ¹H NMR, it offers greater spectral resolution and allows for the detection of non-protonated carbons. nih.gov Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) are often used to differentiate between CH, CH₂, and CH₃ groups. Furthermore, 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are instrumental in establishing the connectivity between protons and carbons, which is essential for the complete and accurate assignment of the molecular structure. mdpi.com Although specific experimental NMR data for this compound is not detailed in the available literature, the principles of NMR analysis applied to other benzodiazepines are directly transferable.

Table 1: Application of NMR Techniques in Benzodiazepine Analysis

| NMR Technique | Information Provided | Relevance to this compound |

|---|---|---|

| ¹H NMR | Provides data on the number, location, and electronic environment of protons. | Identifies characteristic proton signals of the benzodiazepine core and substituent groups. |

| ¹³C NMR | Reveals the carbon framework of the molecule. nih.gov | Confirms the number and type of carbon atoms, including the C-14 labeled position. |

| COSY | Shows proton-proton (¹H-¹H) couplings through bonds. mdpi.com | Establishes the connectivity of adjacent protons in the aromatic and heterocyclic rings. |

| HSQC/HMQC | Correlates protons directly to the carbons they are attached to. mdpi.com | Links specific proton signals to their corresponding carbon atoms in the Demoxepam structure. |

| HMBC | Shows longer-range (2-3 bond) correlations between protons and carbons. mdpi.com | Provides crucial information for assembling the complete molecular structure by connecting different fragments. |

Mass Spectrometry for Demoxepam and Metabolite Structural Characterization

Mass spectrometry (MS) is an indispensable technique for the identification and structural characterization of Demoxepam and its metabolites, primarily due to its high sensitivity and specificity. osf.io It is widely used to confirm the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful tool for metabolic studies and has been used to confirm the identity of Demoxepam as a hydrolysis product of chlordiazepoxide. nih.govresearchgate.netnih.gov In such analyses, Demoxepam is first ionized, typically forming a protonated molecule [M+H]⁺. For Demoxepam, which has a calculated monoisotopic mass of 286.1, the protonated molecule appears at a mass-to-charge ratio (m/z) of 287.1, often showing a characteristic isotopic pattern due to the presence of a chlorine atom. nih.gov

Subsequent fragmentation of this parent ion in the mass spectrometer (MS/MS) provides structural information. The fragmentation of Demoxepam is well-documented and shows characteristic losses. nih.govresearchgate.net These include the loss of a hydroxyl group (-OH), which is indicative of an N-oxide benzodiazepine, the loss of a formyl radical (-CHO), and the loss of the phenyl group. nih.gov

Gas chromatography-mass spectrometry (GC-MS) has also been used for benzodiazepine analysis. However, for N-oxide metabolites like Demoxepam, GC-MS can be problematic. The high temperatures used in the GC injection port can cause thermal degradation, transforming Demoxepam into nordiazepam, which is also a metabolite of several other benzodiazepines. oup.com This artifact formation can lead to erroneous identification and complicates the interpretation of results from chlordiazepoxide administration cases. oup.comresearchgate.net Therefore, LC-MS is generally the preferred method for the analysis of Demoxepam.

Table 2: Mass Spectrometric Data for Demoxepam

| Analytical Parameter | Observation | Significance |

|---|---|---|

| Monoisotopic Mass | 286.1 Da | The calculated exact mass of the most abundant isotopes of the molecule. |

| [M+H]⁺ Ion | m/z 287.1 nih.gov | The protonated parent molecule observed in the mass spectrum, confirming the molecular weight. |

| Key MS/MS Fragments | Loss of -OH (hydroxyl group) nih.gov | Characteristic fragmentation indicating an N-oxide benzodiazepine structure. nih.gov |

| Loss of -COH nih.gov | Fragmentation indicating a benzodiazepine with a carbonyl group. nih.gov | |

| Loss of phenyl group nih.gov | Loss of the C₆H₅ substituent, a common fragmentation pathway for many benzodiazepines. |

| Analytical Challenge | Thermal degradation to nordiazepam during GC-MS analysis. oup.comresearchgate.net | Can lead to misidentification of the parent compound, making LC-MS a more reliable method. oup.com |

Metabolic Fate Research of Demoxepam C 14 in Experimental Models

In Vitro Metabolic Pathway Elucidation of Demoxepam (B105763) C-14

The in vitro metabolism of xenobiotics is a critical component of drug discovery and development, providing insights into potential metabolic pathways and the enzymes responsible for them. For Demoxepam C-14, studies utilizing subcellular fractions of the liver, such as microsomes and cytosol, are instrumental in this elucidation.

Hepatic microsomes, which are vesicles of the endoplasmic reticulum, are rich in cytochrome P450 (CYP450) enzymes, the primary drivers of phase I oxidative metabolism. thermofisher.comnih.gov Cytosolic fractions contain various soluble enzymes, including some transferases involved in phase II conjugation reactions. thermofisher.comfrontiersin.org

In vitro metabolic stability assays using liver microsomes are a standard method to predict hepatic clearance. admescope.com These experiments involve incubating this compound with liver microsomes and an NADPH-regenerating system to support CYP450 activity. frontiersin.org The rate of disappearance of the parent compound over time provides an estimate of its metabolic stability. frontiersin.org For benzodiazepines like Demoxepam, a key metabolic transformation is N-demethylation, which would be readily observable in such microsomal incubations. Another significant pathway for related compounds is hydroxylation. researchgate.net

The use of C-14 radiolabeling allows for the sensitive detection and quantification of the parent compound and its metabolites, often separated by techniques like high-performance liquid chromatography (HPLC). nih.gov Studies with liver microsomes from various species (e.g., rat, dog, monkey, human) can reveal species-specific differences in metabolism, which is crucial for selecting appropriate animal models for non-clinical safety studies. frontiersin.orgnih.gov While cytosol incubations can be performed, for many benzodiazepines, the primary metabolic activity is observed in the microsomal fraction, indicating a dominant role for CYP450 enzymes. frontiersin.orgresearchgate.net

Table 1: Relevant Applications for Liver Subcellular Fractions in Metabolic Studies

| Subcellular Fraction | Primary Enzymes | Key Applications in this compound Research |

|---|

| Microsomes | Cytochrome P450 (CYP) enzymes, UDP-glucuronosyltransferases (UGTs) | - Metabolic stability and clearance prediction

Understanding the enzyme kinetics of this compound metabolism provides deeper insights into the efficiency and mechanism of its biotransformation. Kinetic parameters, such as the Michaelis-Menten constant (Km) and the maximum velocity (Vmax), can be determined for the principal metabolic pathways. These values are often established in human liver microsomes to characterize the enzymes responsible for the drug's clearance. thermofisher.com

The use of a C-14 label introduces the potential for a kinetic isotope effect (KIE). nih.govwikipedia.org A KIE occurs when the presence of a heavier isotope (like C-14 instead of C-12) at a specific molecular position affects the rate of a chemical reaction. wikipedia.org This is because the bond involving the heavier isotope has a lower zero-point energy, requiring more energy to break. wikipedia.org If the C-14 label is located at a site of metabolic cleavage, the rate of that metabolic reaction may be slower compared to the unlabeled compound. nih.govd-nb.info

In Vivo Non-Clinical Metabolism Studies using this compound

In vivo studies in animal models are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of a compound in a whole organism. The use of this compound is critical for these studies, enabling accurate quantification of the drug and its metabolites.

Mass balance studies are designed to account for the complete fate of a radiolabeled drug after administration to an animal model, such as a rat or dog. bioivt.comresearchgate.net Following administration of this compound, urine, feces, and in some cases, expired air are collected over a period of time until most of the radioactivity is recovered. cidara.comfrontiersin.org The total radioactivity in these excreta is measured to determine the mass balance, which ideally should be close to 100% of the administered dose. researchgate.net

These studies reveal the primary routes and rates of excretion for all drug-related material. bioivt.com For example, analysis of radioactivity in urine and feces indicates the relative importance of renal and biliary/fecal elimination pathways. cidara.comfrontiersin.org A retrospective analysis of 27 compounds showed that mean recovery was generally higher in rats and dogs than in humans, and that lower recovery can sometimes be associated with compounds having a long circulating half-life of total radioactivity. researchgate.net

Table 2: Typical Data from a Mass Balance Study in Rats with a Hypothetical C-14 Labeled Compound

| Excreta | Time Interval (hours) | % of Administered Radioactivity (Mean ± SD) |

|---|---|---|

| Urine | 0-24 | 25.5 ± 4.2 |

| 24-48 | 5.1 ± 1.1 | |

| 48-72 | 1.3 ± 0.4 | |

| Feces | 0-24 | 15.8 ± 3.5 |

| 24-48 | 30.2 ± 5.9 | |

| 48-72 | 8.7 ± 2.0 | |

| Total Recovery | 0-72 | 86.6 ± 6.3 |

This table presents illustrative data based on typical excretion patterns observed in mass balance studies. researchgate.netcidara.comfrontiersin.org

Quantitative Whole-Body Autoradiography (QWBA) is an imaging technique used to visualize and quantify the distribution of a radiolabeled compound throughout the entire body of an animal. qps.comcriver.com After administration of this compound to a rodent model, the animal is frozen and sectioned into thin slices. These slices are then exposed to a phosphor imaging plate, which captures the radiation emitted from the C-14 label. plos.org

The resulting images provide a detailed map of where the drug and its metabolites have distributed, highlighting potential target organs and sites of accumulation. pharmaron.comwuxiapptec.com By comparing the signal intensity in tissues to a standard curve, the concentration of radioactivity in various organs and tissues can be quantified over time. plos.org This information is crucial for assessing potential tissue-specific accumulation and for calculating radiation dosimetry estimates for human studies. criver.compharmaron.com QWBA can reveal distribution into small tissues that are difficult to dissect, and it is also used to assess binding to pigmented tissues like the uveal tract in the eye. wuxiapptec.com

Following the administration of this compound to animal models, biological samples such as plasma, urine, and feces are collected to perform metabolite profiling. cidara.com The objective is to create a comprehensive picture of how the drug is metabolized in vivo. nih.gov The radiolabel is instrumental in this process, as it allows for the detection of all drug-related components, regardless of their structure. admescope.com

Analytical techniques, primarily high-performance liquid chromatography (HPLC) coupled with radiochemical detection and mass spectrometry (MS), are used to separate and identify the metabolites. helsinki.fi HPLC separates the components of a sample, the radiodetector provides a quantitative profile of the parent drug and its metabolites based on their C-14 content, and mass spectrometry provides structural information for identification. admescope.comnih.gov

For Demoxepam, a 1,4-benzodiazepine (B1214927), expected metabolic pathways include N-dealkylation and hydroxylation, followed by glucuronidation. researchgate.net A significant metabolite of Demoxepam is Oxazepam, which is itself pharmacologically active and is further metabolized, primarily through glucuronidation. researchgate.net Comparing metabolite profiles across different species (e.g., rat, dog, monkey) and with in vitro results helps to determine which animal model is most representative of human metabolism. frontiersin.org

Computational Approaches for Predicting Demoxepam Metabolism

The experimental investigation of metabolic pathways for compounds like this compound can be resource-intensive. nih.gov Consequently, computational methods are increasingly employed as complementary tools to predict metabolic fate, reduce costs, and accelerate research. nih.govnih.gov These in silico approaches leverage computer models and algorithms to simulate and predict the biotransformation of xenobiotics. nih.gov

In Silico Modeling of this compound Biotransformations

In silico modeling provides powerful techniques for predicting how a compound like this compound will be altered within a biological system. nih.gov These methods are generally categorized as either ligand-based or structure-based. nih.gov

Ligand-based approaches, such as Quantitative Structure-Activity Relationship (QSAR) models, analyze a series of structurally related compounds to derive a correlation between their structural features and their metabolic activities. nih.govresearchgate.net For benzodiazepines, QSAR models have been developed to predict biological activity and binding affinity, which are related to their metabolism. researchgate.netresearchgate.net These models can identify the molecular properties of this compound that are most influential in its metabolic breakdown. researchgate.net

Structure-based methods focus on the three-dimensional structures of the drug molecule and the metabolizing enzymes, primarily the Cytochrome P450 (CYP) superfamily. nih.gov Techniques like molecular docking and molecular dynamics simulations are used to model the interaction between this compound and the active site of a specific CYP isozyme. nih.govuni-duesseldorf.de This helps in identifying the likely sites of metabolism (SOMs) on the molecule—the specific atoms or bonds that are most susceptible to enzymatic attack. nih.govuni-duesseldorf.de

Physiologically Based Pharmacokinetic (PBPK) modeling is another advanced computational tool used to simulate the absorption, distribution, metabolism, and excretion (ADME) of a compound. d-nb.infonih.gov PBPK models have been constructed for several benzodiazepines to predict potential drug-drug interactions by simulating how co-administered drugs might compete for the same metabolic enzymes. d-nb.infonih.gov Such models can provide a dynamic and quantitative prediction of the metabolic fate of this compound in the body. livermetabolism.com

Table 1: In Silico Models for Predicting this compound Biotransformation

| Model Type | Approach | Application to this compound Metabolism | Key Insights |

|---|---|---|---|

| Quantitative Structure-Activity Relationship (QSAR) | Ligand-Based | Predicts metabolic stability and activity based on molecular structure. researchgate.netresearchgate.net | Identifies structural features influencing metabolic rate and pathways. researchgate.net |

| Molecular Docking | Structure-Based | Simulates the binding of this compound to the active site of metabolizing enzymes (e.g., CYPs). nih.govuni-duesseldorf.de | Predicts the preferred binding orientation and identifies likely Sites of Metabolism (SOMs). uni-duesseldorf.de |

| Molecular Dynamics (MD) Simulations | Structure-Based | Simulates the dynamic movement and interaction of this compound within the enzyme's active site over time. nih.gov | Provides insights into the stability of the drug-enzyme complex and the mechanism of the metabolic reaction. nih.gov |

| Physiologically Based Pharmacokinetic (PBPK) Modeling | Systems-Based | Simulates the entire ADME process of this compound in a virtual organism. d-nb.infonih.govlivermetabolism.com | Predicts plasma concentration-time profiles and the impact of physiological factors on metabolism. livermetabolism.com |

Chemoinformatic Tools in Metabolic Pathway Prediction

Chemoinformatics applies computational and informational techniques to a wide range of chemical problems, including the prediction of metabolic pathways. researchgate.net These tools use algorithms and extensive databases of known biotransformations to predict the likely metabolites of a given compound. nih.govsemanticscholar.org

Several types of chemoinformatic tools are utilized for metabolic prediction:

Knowledge-Based or Expert Systems: These systems contain a library of biotransformation rules derived from experimental data. nih.gov By applying these rules to the structure of this compound, the system can generate a map of potential metabolites. This approach has been successfully used to model the metabolic pathways of other benzodiazepines like diazepam and oxazepam, and the resulting information can be used to predict the metabolites of related compounds. nih.gov

Data Mining and Machine Learning: These approaches analyze large datasets of metabolic information to build predictive models without relying on predefined rules. nih.govnih.gov They can identify the most probable sites of metabolism on the this compound molecule and predict the structures of the resulting metabolites. nih.gov

Network-Based Analysis: Tools like Cytoscape can be used to create and visualize multidimensional representations of metabolic networks. nih.gov This allows researchers to see the relationships between this compound and its successive metabolites in a broader biological context. nih.gov

These chemoinformatic approaches can generate comprehensive metabolic trees that outline the probable biotransformation sequences for this compound, guiding further experimental validation. nih.govnih.gov

Table 2: Chemoinformatic Tools and Their Role in Metabolism Prediction

| Tool Category | Function | Application to this compound |

|---|---|---|

| Knowledge-Based Systems | Apply predefined biotransformation rules to a molecule. nih.gov | Generates a predictive metabolic map showing potential metabolites of this compound based on known benzodiazepine (B76468) metabolic reactions. nih.gov |

| Data Mining & Machine Learning | Identify patterns in large metabolic datasets to build predictive models. nih.govnih.gov | Predicts the most likely Sites of Metabolism (SOMs) and the structure of metabolites. nih.gov |

| Metabolic Pathway Databases | Store and organize vast amounts of information on known metabolic reactions and pathways. semanticscholar.org | Provide reference data on structurally similar compounds to infer potential metabolic routes for this compound. |

| Network Visualization Tools | Create graphical representations of complex metabolic networks. nih.gov | Helps to visualize the entire metabolic cascade of this compound, from the parent compound to its final excretion products. nih.gov |

Pharmacological Research Applications of Demoxepam C 14 in Experimental Systems

Receptor Binding Kinetics and Affinity Studies of Demoxepam (B105763) C-14

Radioligand binding assays are fundamental in neuropharmacology for characterizing the interaction between a drug and its receptor target. The incorporation of a C-14 label into demoxepam facilitates its use in these assays to determine key binding parameters.

In vitro binding studies are essential for determining a compound's affinity for its target receptor. For benzodiazepines like demoxepam, the primary target is the γ-aminobutyric acid type A (GABA-A) receptor. Research comparing demoxepam to its parent compound, chlordiazepoxide, has utilized competitive binding assays with ³H-flunitrazepam, another radiolabeled benzodiazepine (B76468), to probe the GABA-A receptor binding site. nih.govresearchgate.net These studies found that the binding of demoxepam was comparable to that of chlordiazepoxide. nih.govresearchgate.net

Direct binding assays using Demoxepam C-14 would allow for saturation studies to determine its specific binding affinity (Kd) and the density of binding sites (Bmax) in various tissues or cell preparations. In a typical competitive binding assay, a constant concentration of this compound is incubated with receptor preparations along with increasing concentrations of a non-labeled competing compound. The ability of the competitor to displace the radiolabeled demoxepam is measured, allowing for the calculation of the competitor's inhibitory constant (Ki).

The use of radiolabeled this compound allows for a detailed analysis of the kinetics of the ligand-receptor interaction. These studies measure the rate at which the drug associates with and dissociates from its receptor.

Association Rate (k_on): This constant is determined by incubating this compound with receptor preparations and measuring the amount of specific binding at various time points until equilibrium is reached.

Dissociation Rate (k_off): Once equilibrium is established, an excess of a non-labeled ligand is added to the mixture to block the re-binding of this compound. The rate at which the radiolabeled ligand detaches from the receptor is then measured over time.

The ratio of these two kinetic constants (k_off/k_on) provides an independent measure of the equilibrium dissociation constant (Kd), which reflects the ligand's binding affinity.

In Vitro Functional Pharmacology of this compound

While binding assays reveal affinity, functional assays are required to determine the pharmacological effect of that binding. These studies assess whether the compound acts as an agonist, antagonist, or allosteric modulator at the receptor.

Xenopus oocytes are a widely used model system for studying the function of ion channels and receptors, including the GABA-A receptor. nih.govmdpi.com By injecting the oocytes with the specific messenger RNA (mRNA) for the subunits that form a particular GABA-A receptor subtype, researchers can express functional receptors on the oocyte's cell membrane. nih.gov Using techniques like the two-electrode voltage clamp, the flow of ions (in this case, chloride ions) through the channel in response to GABA and allosteric modulators can be measured as an electrical current. nih.govnih.gov

Studies utilizing this system have characterized the functional properties of demoxepam. Research indicates that while demoxepam binds to the GABA-A receptor, it possesses a reduced activity and lower efficacy at receptors containing the α1 subunit when compared to its parent compound, chlordiazepoxide. nih.govresearchgate.net This demonstrates that demoxepam acts as a positive allosteric modulator of the GABA-A receptor, but its functional impact may be subtype-dependent. nih.govresearchgate.net

Table 1: Comparative In Vitro Activity of Chlordiazepoxide and Demoxepam

| Compound | ³H-Flunitrazepam Binding | Activity at α1-containing GABA-A Receptors (Oocyte Electrophysiology) |

| Chlordiazepoxide | Comparable | Higher Potency/Activity |

| Demoxepam | Comparable | Reduced Potency/Activity |

Data sourced from studies on the hydrolysis of chlordiazepoxide. nih.govresearchgate.net

Beyond electrophysiology in oocytes, other cellular assay systems can be employed to assess the functional activity of this compound. These assays are typically conducted in cultured cell lines that are engineered to express specific receptor subtypes. The functional consequence of receptor modulation, such as changes in intracellular chloride concentration, membrane potential, or second messenger signaling, can be measured. Using this compound in conjunction with these assays allows researchers to directly correlate receptor occupancy levels with the magnitude of the cellular response, providing a more complete picture of the compound's efficacy and potency.

Non-Clinical Pharmacokinetic and Pharmacodynamic Research Using this compound

The use of radiolabeled compounds is indispensable for non-clinical pharmacokinetic (PK) and pharmacodynamic (PD) studies. Pharmacokinetics describes what the body does to a drug, while pharmacodynamics describes what the drug does to the body. nih.gov

Pharmacokinetic evaluation of demoxepam has been performed in non-clinical models, such as dogs. researchgate.net These studies revealed that the disposition of demoxepam following intravenous and oral administration could be described by a two-compartment open-system model. researchgate.net The compound was found to be well-absorbed after oral administration, and its elimination half-life varied between 10 to 20 hours among the subjects. researchgate.net The use of this compound in such studies is the standard method for determining absorption, distribution, metabolism, and excretion (ADME) profiles, as it allows for the precise tracking of the parent compound and all of its metabolites in plasma, tissues, and excreta.

The pharmacodynamic effects of demoxepam are directly related to its functional activity at GABA-A receptors. In vivo pharmacodynamic studies in animal models can correlate the concentration of demoxepam in the central nervous system with specific physiological or behavioral effects, such as anxiolytic or sedative responses. Using this compound allows for the simultaneous measurement of drug concentrations at the target site (pharmacokinetics) and the resulting biological effect (pharmacodynamics), establishing a clear PK/PD relationship.

Table 2: Summary of Non-Clinical Pharmacokinetic Parameters of Demoxepam in a Dog Model

| Parameter | Finding |

| Disposition Model | Two-compartment open-system |

| Oral Absorption | Apparently well absorbed |

| Elimination Half-Life (t½) | 10–20 hours |

Data from a pharmacokinetic study in dogs. researchgate.net

Disposition Studies in Animal Models (e.g., Tissue Distribution)

Disposition studies, which encompass the absorption, distribution, metabolism, and excretion (ADME) of a compound, are fundamental to understanding its pharmacokinetic profile. The use of this compound allows researchers to track the radioactivity and thereby determine the concentration and location of the parent drug and its metabolites in various tissues and fluids over time.

While specific studies focusing solely on this compound are limited, valuable insights can be drawn from research on its parent compounds, such as chlordiazepoxide and diazepam, where Demoxepam is a known metabolite. nih.govnih.gov Studies in animal models like rats and dogs using C-14 labeled benzodiazepines have demonstrated a general pattern of distribution. nih.govnih.gov

Following administration, the radiolabeled compound is absorbed and distributes throughout the body. Radioactivity is typically measured in key organs and tissues to understand where the compound and its metabolites accumulate.

Key Findings from Benzodiazepine Distribution Studies:

Rapid and Wide Distribution: Studies with related C-14 labeled benzodiazepines in rats show that these compounds are distributed rapidly to highly perfused organs such as the liver, kidney, lungs, brain, and heart. nih.gov

Slower Distribution to Adipose Tissue: Distribution to tissues with lower blood flow, like adipose tissue and skin, occurs more slowly. nih.gov

Metabolite Presence: Metabolites, which would include Demoxepam in studies of its precursors, appear in plasma and various tissues almost immediately after administration of the parent drug. nih.gov

Tissue Accumulation: In studies involving 14C-diazepam, metabolite levels were found to be significantly lower than the parent drug in most tissues, with the notable exceptions of the liver and small intestine, where metabolites were higher and showed considerable persistence. nih.gov

The data from such studies are crucial for understanding the persistence of a drug's effects and identifying potential sites of accumulation.

Table 1: Illustrative Tissue Distribution of Radioactivity Following Administration of a 14C-Labeled Benzodiazepine in an Animal Model

| Tissue | Relative Concentration of Radioactivity |

| Liver | High |

| Kidney | High |

| Adipose Tissue | Moderate to High (at later time points) |

| Brain | Moderate |

| Blood/Plasma | Moderate |

| Muscle | Low to Moderate |

This table is illustrative and represents generalized findings from disposition studies of C-14 labeled benzodiazepines in animal models.

Target Engagement Studies with Radiolabeled Demoxepam in Preclinical Models

Target engagement studies are essential to confirm that a drug interacts with its intended molecular target in a living system. nih.gov Using a radiolabeled compound like this compound allows for direct or indirect measurement of this interaction in preclinical models. These studies provide evidence of the drug's mechanism of action and help to build structure-activity relationships. nih.gov

Demoxepam, like other benzodiazepines, exerts its effects primarily by modulating the GABAA receptor, an ionotropic receptor that, upon binding with the neurotransmitter GABA, allows chloride ions to enter the neuron, resulting in hyperpolarization and reduced neuronal excitability. nih.gov Benzodiazepines bind to a specific site on the GABAA receptor, distinct from the GABA binding site, enhancing the receptor's activity. nih.gov

Methods for Assessing Target Engagement:

Radioligand Binding Assays: In these experiments, tissue homogenates (e.g., from the brain) from preclinical models are incubated with the radiolabeled drug. The amount of radioactivity bound to the tissue is measured, indicating the extent of binding to the target receptor. Competition binding assays, using a known radioligand like [3H]flunitrazepam, can also be performed to determine the binding affinity of non-labeled compounds. nih.gov

Autoradiography: This technique involves administering this compound to an animal model. After a set period, the animal is euthanized, and thin sections of organs, particularly the brain, are prepared. These sections are exposed to photographic film or a sensitive phosphor screen. The radioactivity from the C-14 atoms exposes the film, creating a map of the drug's distribution at a microscopic level and highlighting areas of high receptor density where the drug has bound.

The use of radiolabeled ligands is a cornerstone of preclinical pharmacology, enabling the visualization and quantification of a drug's interaction with its target. nih.gov These studies are critical for validating a drug's mechanism of action and guiding the development of new therapeutic agents. nih.gov

Methodological Considerations and Challenges in Demoxepam C 14 Research

Isotope Effects and Their Implications for Demoxepam (B105763) C-14 Research

The substitution of a carbon-12 atom with a carbon-14 (B1195169) atom in the Demoxepam molecule can introduce isotope effects, which are changes in the rate of a chemical reaction or a physical property due to the difference in mass between isotopes. While often subtle, these effects can have significant implications in sensitive experimental systems.

In the context of Demoxepam C-14 research, a primary concern is the potential for altered metabolic rates. The C-C and C-H bonds involving the C-14 atom are stronger than those with C-12, which can lead to a slower rate of reactions that involve the cleavage of these bonds. This is known as the kinetic isotope effect. For instance, if the C-14 is located at a position critical for enzymatic metabolism, the rate of biotransformation of this compound could be slower than that of its non-labeled counterpart. ubc.ca This could potentially lead to an overestimation of the half-life or an underestimation of the clearance of the drug.

Researchers must consider the position of the C-14 label within the Demoxepam molecule to minimize these effects. Placing the label in a metabolically stable position is crucial. Furthermore, studies investigating the metabolism of this compound should ideally be accompanied by parallel studies with the unlabeled compound to quantify any potential isotope effects. ubc.ca

Deuterium isotope effects have also been studied in the context of related benzodiazepines, providing insights into reaction mechanisms such as racemization. researchgate.net While not directly involving C-14, these studies highlight the importance of considering isotopic substitution when investigating the chemical behavior of these compounds.

Stability and Degradation Pathways of Demoxepam and this compound in Solution

Both Demoxepam and its C-14 labeled form are susceptible to degradation in solution, which can significantly impact the accuracy of research findings. The stability of these compounds is influenced by factors such as pH, temperature, and the presence of other chemical species. researchgate.netresearchgate.net

One of the most well-documented degradation pathways for Demoxepam is its hydrolysis to form other compounds. researchgate.netnih.gov For example, chlordiazepoxide, a precursor to Demoxepam, rapidly hydrolyzes in aqueous solutions to form Demoxepam. researchgate.netnih.gov This hydrolysis is temperature-dependent and follows first-order kinetics. researchgate.netnih.gov At 37°C, chlordiazepoxide has been shown to degrade into Demoxepam with a half-life of approximately 8.8 days. researchgate.netnih.gov This inherent instability underscores the importance of carefully controlling experimental conditions and considering the age and storage of Demoxepam solutions.

Furthermore, Demoxepam itself can undergo rearrangement reactions. For instance, in the presence of acetic acid anhydride (B1165640) and basic conditions, Demoxepam can rearrange to form oxazepam via the Polonovsky Rearrangement. oup.com This is a known synthetic route but can also occur as an unintended artifact during analysis. oup.com

The stability of this compound in solution is expected to be similar to that of the unlabeled compound, as the C-14 label does not typically alter the fundamental chemical reactivity in terms of hydrolysis or rearrangement. However, the presence of radiolytically-generated reactive species could potentially accelerate degradation. Therefore, it is essential to assess the stability of this compound under the specific conditions of each experiment.

| Factor | Effect on Stability | Potential Degradation Products |

|---|---|---|

| Temperature | Increased temperature accelerates degradation. researchgate.netnih.gov | Hydrolysis products |

| pH | Can influence the rate of hydrolysis and rearrangement reactions. researchgate.net | Hydrolysis products, Oxazepam (under basic conditions with acetic anhydride) oup.com |

| Solvent | Aqueous solutions can promote hydrolysis. researchgate.netnih.gov | Hydrolysis products |

Purity Assessment and Contaminant Management in Radiolabeled Demoxepam Experiments

Ensuring the radiochemical purity of this compound is paramount for the validity of any research. The presence of impurities can lead to erroneous results and misinterpretation of data. Purity assessment involves quantifying the proportion of the total radioactivity in a sample that is present as the desired radiolabeled compound.

Common methods for assessing radiochemical purity include high-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC). researchgate.netturkjps.org These techniques separate the radiolabeled parent compound from any radioactive impurities. It is crucial to use analytical methods that have been validated for their ability to separate Demoxepam from its potential degradation products and synthetic precursors.

Contaminants in this compound experiments can arise from several sources:

Synthesis: Impurities can be introduced during the synthesis of the radiolabeled compound.

Degradation: As discussed previously, this compound can degrade over time, leading to the formation of radiolabeled impurities. researchgate.netnih.gov

Cross-contamination: In a laboratory setting, there is always a risk of cross-contamination from other radioactive or non-radioactive compounds.

Effective contaminant management requires a multi-faceted approach. This includes stringent quality control of the synthesized this compound, regular purity checks throughout the course of an experiment, and the use of appropriate storage conditions to minimize degradation. turkjps.orgnih.gov When analyzing biological samples, it is also important to account for the potential formation of radiolabeled metabolites, which are not impurities but rather products of biotransformation.

Data Interpretation and Artifact Avoidance in this compound Analysis (e.g., Derivatization Artifacts)

The analysis of Demoxepam, and by extension this compound, is prone to the formation of artifacts, particularly when using certain analytical techniques like gas chromatography-mass spectrometry (GC-MS). oup.comnih.gov These artifacts can lead to the false identification and inaccurate quantification of other compounds, significantly complicating data interpretation. oup.comnih.gov

A well-documented issue is the formation of nordiazepam and oxazepam as artifacts during the GC-MS analysis of Demoxepam, especially when derivatization with silylating agents is employed. oup.comnih.govresearchgate.net Research has shown that derivatized Demoxepam can produce signals that are mistakenly identified as nordiazepam and oxazepam. oup.comnih.gov This can occur through thermal degradation of Demoxepam to nordiazepam in the GC injection port or a rearrangement to an oxazepam-like product. oup.com

The table below summarizes the formation of artifacts during the analysis of Demoxepam under different conditions, as reported in a 2019 study. oup.com

| Analytical Condition | Demoxepam Concentration | Nordiazepam Detected | Oxazepam Detected |

|---|---|---|---|

| Derivatized (silylation) | ≥ 500 ng/mL | Yes | Yes (at Demoxepam concentrations as low as 50 ng/mL) |

| Underivatized | ≥ 2,500 ng/mL | Yes | No (up to 10,000 ng/mL Demoxepam) |

To avoid these artifacts, researchers should carefully select their analytical methods. Liquid chromatography-mass spectrometry (LC-MS) is often a more suitable technique for the analysis of thermally labile compounds like Demoxepam, as it typically does not involve high temperatures that can cause degradation. researchgate.netkcl.ac.uk If GC-MS must be used, the analysis of underivatized samples can help to mitigate the formation of some artifacts, although thermal degradation to nordiazepam may still occur. oup.com

Ultimately, a thorough understanding of the potential pitfalls in this compound analysis is essential for accurate data interpretation. This includes being aware of potential degradation pathways, the possibility of artifact formation during analysis, and the importance of rigorous purity assessment.

Future Directions and Emerging Paradigms in Demoxepam C 14 Research

Integration of Demoxepam (B105763) C-14 Studies with Advanced Omics Technologies

The advent of high-throughput "omics" technologies—genomics, proteomics, transcriptomics, and metabolomics—has revolutionized the understanding of disease and drug action at a molecular level. mdpi.comcrownbio.com Integrating classical Demoxepam C-14 tracer studies with these advanced analytical platforms presents a powerful paradigm for elucidating complex biological mechanisms.

By combining ¹⁴C-based metabolite profiling with proteomics and transcriptomics, researchers can correlate the metabolic fate of Demoxepam with changes in protein and gene expression. For instance, this integrated approach could identify specific cytochrome P450 enzymes responsible for its metabolism and reveal how genetic polymorphisms in these enzymes affect metabolic pathways. researchgate.net Furthermore, metabolomics can provide a comprehensive snapshot of all endogenous small molecules in a biological system, allowing scientists to observe how this compound and its metabolites perturb cellular metabolic networks. mdpi.com This multi-omics strategy can accelerate drug development by identifying novel drug targets and providing a more complete picture of a drug's mechanism of action and potential off-target effects. crownbio.comdrugdiscoverynews.com

Development of Novel Radiolabeling Strategies for Benzodiazepine (B76468) Derivatives

While ¹⁴C is the gold standard for quantitative ADME studies, its synthesis can be complex and time-consuming. nih.govnih.gov Emerging research focuses on developing more efficient and versatile radiolabeling methods applicable to benzodiazepine derivatives like Demoxepam.

Late-Stage Functionalization and Isotope Exchange: A significant advancement is the development of late-stage functionalization techniques. musechem.com These methods allow for the introduction of a radioisotope into a fully formed molecule, streamlining the synthetic process. Carbon isotope exchange (CIE) is a particularly promising strategy that aims to swap a non-radioactive functional group (like a carboxylic acid) with its ¹⁴C-labeled equivalent in a single step. nih.gov This avoids the need for a lengthy, custom synthesis starting from a small ¹⁴C building block, such as barium carbonate. nih.govresearchgate.net

Alternative Isotopes for Different Applications: Beyond ¹⁴C, other isotopes offer distinct advantages for specific applications.

Tritium (B154650) (³H): Due to its higher specific activity and lower cost of synthesis, tritium is often preferred for early-discovery studies like receptor binding assays. nih.govmusechem.com However, its label can sometimes be less stable in biological systems. nih.gov

Positron-Emitting Isotopes (e.g., ¹¹C, ¹⁸F): Isotopes like Carbon-11 and Fluorine-18 are used in Positron Emission Tomography (PET) imaging. mdpi.comeuropa.eu Labeling benzodiazepine derivatives with these isotopes allows for non-invasive, real-time visualization of drug distribution and target engagement in living organisms, including humans. mdpi.comtandfonline.comfrontiersin.org This provides invaluable data on brain penetration and receptor occupancy. mdpi.com

| Isotope | Primary Application | Key Advantages | Key Limitations |

|---|---|---|---|

| Carbon-14 (B1195169) (¹⁴C) | Quantitative ADME, Mass Balance | Metabolically stable, long half-life, allows for quantification. nih.govselcia.com | Complex, multi-step synthesis, lower specific activity. nih.govnih.gov |

| Tritium (³H) | Early discovery, Receptor binding assays | High specific activity, lower synthesis cost. nih.govmusechem.com | Label can be unstable (exchangeable). nih.gov |

| Carbon-11 (¹¹C) | PET Imaging, Target Occupancy | Allows for in vivo imaging, short half-life enables repeat studies. mdpi.comeuropa.eu | Very short half-life (20.4 min) requires on-site cyclotron. |

| Fluorine-18 (¹⁸F) | PET Imaging | Longer half-life than ¹¹C (109.8 min), good imaging characteristics. musechem.commdpi.com | Requires introduction of a fluorine atom, which may alter pharmacology. |

Advancements in Analytical Sensitivity for this compound Detection

The ability to detect ever-smaller quantities of ¹⁴C-labeled compounds has opened new frontiers in research, most notably in the realm of human microdosing studies. openmedscience.comselcia.com

Accelerator Mass Spectrometry (AMS): The most significant technological leap in this area is Accelerator Mass Spectrometry (AMS). nih.gov Unlike traditional methods like Liquid Scintillation Counting (LSC) that measure radioactive decay, AMS counts individual ¹⁴C atoms. radiocarbon.comresearchgate.net This results in a sensitivity that is up to a million times greater. researchgate.net This exquisite sensitivity allows researchers to administer extremely low, non-pharmacological doses (microdoses) of a ¹⁴C-labeled drug to human subjects and still accurately quantify the drug and its metabolites in plasma and other biological samples. openmedscience.comselcia.comresearchgate.net AMS is powerful enough to construct a full metabolite profile from the tiny amounts of compound present in these studies. researchgate.net

Emerging Laser-Based Techniques: While highly sensitive, AMS systems are large, expensive, and have limited throughput. nih.gov To address this, new laser-based technologies are emerging as potential alternatives. Cavity Ring-Down Spectroscopy (CRDS) is one such method that shows promise for detecting ¹⁴C-labeled carbon dioxide with extremely high sensitivity. nih.govacs.orgarxiv.org These optical methods could eventually provide a more accessible, higher-throughput option for biomedical studies requiring sensitive ¹⁴C detection. nih.govnih.gov

| Technique | Principle | Relative Sensitivity | Key Application for this compound |

|---|---|---|---|

| Liquid Scintillation Counting (LSC) | Measures beta particle decay. openmedscience.comopenmedscience.com | Standard | Traditional ADME studies, mass balance. selcia.com |

| Accelerator Mass Spectrometry (AMS) | Counts individual ¹⁴C atoms. radiocarbon.comresearchgate.netnih.gov | Up to 1,000,000x higher than LSC. researchgate.net | Human microdosing studies, metabolite profiling at very low concentrations. openmedscience.comopenmedscience.com |

| Cavity Ring-Down Spectroscopy (CRDS) | Laser-based absorption spectroscopy. arxiv.org | Approaching AMS sensitivity. acs.org | Potential future high-throughput alternative to AMS for biomedical studies. nih.gov |

Expanding the Application of this compound in Mechanistic Biological Investigations

The use of this compound and other radiolabeled benzodiazepines is expanding from "what happens to the drug?" to "what does the drug do?". These tools are increasingly used for fundamental mechanistic studies.

Target Engagement and Binding Kinetics: Radiolabeled ligands are indispensable for studying drug-target interactions. tandfonline.comtechnologynetworks.com Using this compound in competitive binding assays can help determine the binding affinity of other, non-labeled compounds to benzodiazepine receptors. technologynetworks.com Furthermore, such studies can elucidate binding kinetics—the rates of association and dissociation—which is increasingly recognized as a critical determinant of a drug's in vivo efficacy and duration of action. technologynetworks.com A long residence time at the target receptor can lead to sustained pharmacological effects. technologynetworks.com

Investigating Drug Transport and Distribution: Autoradiography with ¹⁴C-labeled compounds has long been used to visualize drug distribution in tissues. nih.gov When combined with modern imaging and analytical techniques, it can provide detailed insights into drug transport mechanisms. For example, studies with radiolabeled benzodiazepines have helped characterize their association with mitochondrial membranes and specific proteins like the voltage-dependent anion channel, porin. nih.gov This level of detail is crucial for understanding not just where a drug goes, but how it gets there and what cellular machinery it interacts with along the way. nih.govopenmedscience.com This information can be used to design drugs with improved delivery to specific target sites. openmedscience.commdpi.com

Q & A

Q. What data protection measures are mandatory when handling human pharmacokinetic data involving this compound?

- Follow GDPR or local equivalents by:

- Pseudonymization : Replace identifiers with codes in datasets.

- Training : Ensure all personnel complete data protection training.

- Impact assessments : Conduct risk assessments for data sharing, as outlined in ethical review frameworks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.